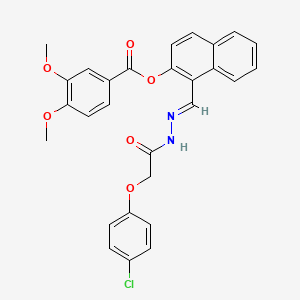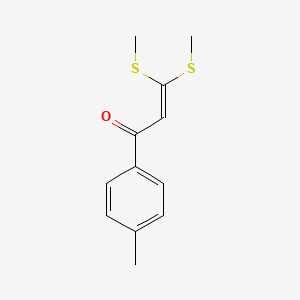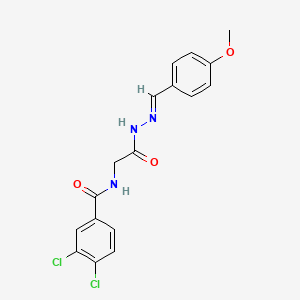
2-((4-(2-Bromophenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(p-tolyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(2-Bromofenil)-5-((p-toliloxi)metil)-4H-1,2,4-triazol-3-il)tio)-1-(p-tolil)etanona es un compuesto orgánico complejo que pertenece a la clase de los derivados del triazol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-((4-(2-Bromofenil)-5-((p-toliloxi)metil)-4H-1,2,4-triazol-3-il)tio)-1-(p-tolil)etanona generalmente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del Anillo Triazol: El anillo triazol se forma a través de una reacción de ciclización que involucra un derivado de hidrazina y un alquino apropiado.
Introducción del Grupo Bromofenilo: El grupo bromofenilo se introduce a través de una reacción de sustitución nucleofílica utilizando un compuesto aromático bromado.
Unión del Grupo p-Tililoxi: El grupo p-tililoxi se une a través de una reacción de eterificación utilizando alcohol p-tolil y un agente activador adecuado.
Formación del Enlace Tioéter: El enlace tioéter se forma mediante la reacción del intermedio de triazol con un compuesto tiol en condiciones adecuadas.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de los pasos sintéticos mencionados anteriormente para lograr rendimientos y pureza más altos. Esto puede incluir el uso de catalizadores avanzados, condiciones de reacción optimizadas y técnicas de purificación como recristalización y cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-((4-(2-Bromofenil)-5-((p-toliloxi)metil)-4H-1,2,4-triazol-3-il)tio)-1-(p-tolil)etanona puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden llevar a la formación de alcoholes o aminas correspondientes.
Sustitución: Las reacciones de sustitución nucleofílica pueden reemplazar el átomo de bromo con otros grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como hidruro de litio y aluminio y borohidruro de sodio se utilizan comúnmente.
Sustitución: Los nucleófilos como la azida de sodio o el cianuro de potasio se pueden utilizar para reacciones de sustitución.
Principales Productos Formados
Oxidación: Sulfoxidos y sulfonas.
Reducción: Alcoholes y aminas.
Sustitución: Azidas, nitrilos y otros derivados sustituidos.
Aplicaciones Científicas De Investigación
2-((4-(2-Bromofenil)-5-((p-toliloxi)metil)-4H-1,2,4-triazol-3-il)tio)-1-(p-tolil)etanona tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por su potencial como compuesto bioactivo con propiedades antimicrobianas y antifúngicas.
Medicina: Se explora por su posible uso en el desarrollo de fármacos, particularmente como agente antifúngico.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 2-((4-(2-Bromofenil)-5-((p-toliloxi)metil)-4H-1,2,4-triazol-3-il)tio)-1-(p-tolil)etanona implica su interacción con objetivos moleculares específicos. Se sabe que el anillo triazol inhibe la síntesis de ergosterol, un componente esencial de las membranas celulares fúngicas, lo que lleva a la actividad antifúngica. Además, el compuesto puede interactuar con otras enzimas y receptores, contribuyendo a su bioactividad.
Comparación Con Compuestos Similares
Compuestos Similares
Fluconazol: Otro derivado del triazol con propiedades antifúngicas.
Itraconazol: Un agente antifúngico triazol utilizado en el tratamiento de diversas infecciones fúngicas.
Voriconazol: Un compuesto antifúngico triazol de amplio espectro.
Singularidad
2-((4-(2-Bromofenil)-5-((p-toliloxi)metil)-4H-1,2,4-triazol-3-il)tio)-1-(p-tolil)etanona es única debido a su combinación específica de grupos funcionales, que pueden conferir propiedades químicas y biológicas distintas en comparación con otros derivados del triazol.
Propiedades
Número CAS |
618441-30-8 |
|---|---|
Fórmula molecular |
C25H22BrN3O2S |
Peso molecular |
508.4 g/mol |
Nombre IUPAC |
2-[[4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C25H22BrN3O2S/c1-17-7-11-19(12-8-17)23(30)16-32-25-28-27-24(15-31-20-13-9-18(2)10-14-20)29(25)22-6-4-3-5-21(22)26/h3-14H,15-16H2,1-2H3 |
Clave InChI |
XEZKRCAELYKODC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3Br)COC4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Dibenzo[b,e][1,4]dioxin-2-amine](/img/structure/B12010945.png)


![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12010971.png)
![4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12010975.png)





